molecular formula C21H15ClFN3O2S B2494791 N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207022-94-3

N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2494791
CAS No.: 1207022-94-3
M. Wt: 427.88
InChI Key: UBPTYWSFMQDACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S and its molecular weight is 427.88. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c22-15-5-1-13(2-6-15)9-24-18(27)10-26-12-25-19-17(11-29-20(19)21(26)28)14-3-7-16(23)8-4-14/h1-8,11-12H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPTYWSFMQDACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, with the CAS number 1207013-22-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H15ClFN3O2SC_{21}H_{15}ClFN_3O_2S and a molecular weight of 427.9 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological activities.

PropertyValue
CAS Number1207013-22-6
Molecular FormulaC21_{21}H15_{15}ClF N3_{3}O2_{2}S
Molecular Weight427.9 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:
In a study involving various thieno[3,2-d]pyrimidine derivatives, it was found that modifications at the 7-position significantly enhanced cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The presence of the fluorophenyl group was particularly noted for its role in increasing lipophilicity and enhancing cellular uptake.

Antiviral Activity

Compounds with similar structures have also been investigated for antiviral properties. For example, a derivative of thieno[3,2-d]pyrimidine was reported to exhibit activity against viral infections by inhibiting viral replication processes.

Research Findings:

  • Mechanism of Action: The antiviral activity is attributed to the inhibition of viral polymerases or proteases, which are crucial for viral replication.
  • Efficacy: In vitro studies demonstrated that certain derivatives could reduce viral load significantly in infected cell cultures.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific kinases or enzymes involved in cell signaling pathways associated with cancer progression.
  • DNA Interaction: Some studies suggest that thieno[3,2-d]pyrimidines can intercalate into DNA, leading to disruptions in replication and transcription processes.

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